1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Overview
Description
1,2-Dihydro-2,7-naphthyridin-3(4H)-one is a heterocyclic compound that features a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2,7-naphthyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituents involved, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As potential therapeutic agents due to their biological activities.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one depends on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-2,7-naphthyridine: A similar compound with a slightly different structure.
Quinoline: Another heterocyclic compound with a similar core structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness
1,2-Dihydro-2,7-naphthyridin-3(4H)-one is unique due to its specific arrangement of atoms and the resulting chemical properties
Biological Activity
1,2-Dihydro-2,7-naphthyridin-3(4H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets.
Biological Activities
The biological activities of this compound can be classified into several key areas:
1. Antimicrobial Activity
- Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties against various pathogens. For example, studies have demonstrated that certain naphthyridine derivatives possess activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus .
2. Antitumor Activity
- The compound has shown promise in cancer research. In vitro studies have reported that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell cycle regulators such as Cyclin E and CDK2 . The cytotoxic effects were observed to be dose-dependent across various cancer cell lines.
3. Anti-inflammatory Properties
- Naphthyridine compounds have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
4. Antiviral Effects
- Some studies suggest that naphthyridine derivatives can exhibit antiviral activity against specific viruses by interfering with viral replication mechanisms .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Certain naphthyridine derivatives act as inhibitors of enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : The ability to influence gene expression related to cell proliferation and apoptosis pathways is a critical aspect of their antitumor activity.
- Interaction with Cellular Receptors : These compounds may interact with various cellular receptors, leading to altered signaling pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Study : A recent study evaluated the effects of a synthesized derivative on human breast cancer cell lines (MDA-MB 468). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, a derivative showed superior activity against E. coli, with an MIC value lower than that of ciprofloxacin .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,4-dihydro-1H-2,7-naphthyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUMPFNOBORQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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